Pyridazinium, 1-(2-oxo-2-phenylethyl)-

Vue d'ensemble

Description

Pyridazinium, 1-(2-oxo-2-phenylethyl)- is a heterocyclic compound that belongs to the pyridazinium family. This compound is characterized by the presence of a pyridazine ring, which contains two adjacent nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pyridazinium, 1-(2-oxo-2-phenylethyl)- typically involves the reaction of pyridazine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of pyridazine with 2-oxo-2-phenylethyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of pyridazinium compounds often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Pyridazinium, 1-(2-oxo-2-phenylethyl)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, where the halogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives in the presence of a nucleophile such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinium oxides, while reduction can produce pyridazinium alcohols. Substitution reactions can result in various substituted pyridazinium derivatives .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Pyridazinium derivatives are increasingly utilized in synthetic organic chemistry for their ability to participate in various reactions. One notable application is in the synthesis of indolizines through cycloaddition reactions.

Indolizine Synthesis

Recent studies have demonstrated the efficacy of pyridazinium ylides in alkyne cycloaddition reactions. For instance, the reaction between pyridazinium salts and alkynes can yield indolizines under mild conditions, showcasing high functionalization potential. The presence of electron-withdrawing groups on the pyridine ring significantly enhances reactivity and yields. A study reported yields of 77% and 81% when using mesomeric substituents like COCH₃ or CN, respectively .

| Substituent | Yield (%) | Notes |

|---|---|---|

| COCH₃ | 77 | Mesomeric electron-withdrawing |

| CN | 81 | Efficient stabilization of negative charge |

New Synthetic Routes

Innovative synthetic pathways have been developed for creating highly substituted pyrrole and indole derivatives from pyridazinium compounds. For example, a new method involving BOC-protected 1-aminopyrrole and α,β-unsaturated ketones has shown promising results in producing pyrrolo[1,2-b]pyridazine derivatives .

Materials Science Applications

Pyridazinium compounds are also being explored for their potential use in materials science, particularly in the development of advanced materials with specific electronic properties.

Corrosion Inhibition

Research has indicated that pyridazinium salts can serve as effective corrosion inhibitors for carbon steel in acidic environments. A study highlighted the electrochemical behavior of pyridazinium bromide derivatives, demonstrating their ability to reduce corrosion rates significantly . The inhibition efficiency was attributed to the adsorption of the cationic species on the metal surface.

| Compound | Inhibition Efficiency (%) | Medium |

|---|---|---|

| 1-(2-(4-nitrophenyl)-2-oxoethyl) | Up to 90 | Hydrochloric Acid |

Cycloaddition Reactions

In a comprehensive study on cycloadditions involving pyridazinium ylides, researchers successfully synthesized various indolizines by optimizing reaction conditions such as solvent choice and temperature. The study provided insights into the mechanistic pathways and factors influencing yield .

Corrosion Studies

Another case study focused on the performance of pyridazinium compounds as corrosion inhibitors under different pH levels and temperatures. The findings revealed that these compounds maintain their effectiveness across a range of conditions, making them suitable for industrial applications where metal protection is critical .

Mécanisme D'action

The mechanism of action of pyridazinium, 1-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it can act as an inhibitor of microbial growth by interfering with essential metabolic pathways .

Comparaison Avec Des Composés Similaires

Pyridazinium, 1-(2-oxo-2-phenylethyl)- can be compared with other similar compounds such as pyridazine and pyridazinone derivatives. These compounds share a similar core structure but differ in their substituents and functional groups.

List of Similar Compounds

- Pyridazine

- Pyridazinone

- Pyridinium salts

- Pyridazinium-based ionic liquids

Activité Biologique

Pyridazinium, 1-(2-oxo-2-phenylethyl)- is a compound that has garnered attention for its biological activities, particularly in pharmacological contexts. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

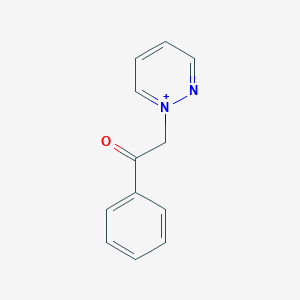

Pyridazinium, 1-(2-oxo-2-phenylethyl)- can be represented by the following chemical structure:

This compound features a pyridazinium moiety linked to a phenyl group through a ketone functional group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that pyridazinium derivatives exhibit significant antimicrobial activities. For instance, studies have shown that certain pyridazinium compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyridazinium 1-(2-oxo-2-phenylethyl)- | Staphylococcus aureus | 32 µg/mL |

| Pyridazinium 1-(2-oxo-2-phenylethyl)- | Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.

Anticancer Activity

Pyridazinium compounds have also been investigated for their anticancer properties. In vitro studies reveal that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | DNA fragmentation |

These results highlight the potential of pyridazinium derivatives in cancer therapy.

Study on Antimicrobial Efficacy

A study published in Molecular Bank evaluated the antimicrobial efficacy of pyridazinium derivatives against various pathogens. The results indicated that these compounds showed a broad spectrum of activity, particularly against Staphylococcus aureus, with significant inhibition observed at lower concentrations compared to standard antibiotics .

Research on Anticancer Properties

In another investigation, pyridazinium derivatives were tested against several cancer cell lines. The study found that these compounds not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting their potential as chemotherapeutic agents .

The biological activity of pyridazinium compounds can be attributed to several mechanisms:

- Membrane Disruption : The cationic nature of pyridazinium allows it to interact with negatively charged bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Apoptosis Induction : Activation of caspase pathways in cancer cells leads to apoptosis, making these compounds potential candidates for cancer treatment.

Propriétés

IUPAC Name |

1-phenyl-2-pyridazin-1-ium-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N2O/c15-12(11-6-2-1-3-7-11)10-14-9-5-4-8-13-14/h1-9H,10H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVQTKBBWVJLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423340 | |

| Record name | Pyridazinium, 1-(2-oxo-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785713-67-9 | |

| Record name | Pyridazinium, 1-(2-oxo-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.